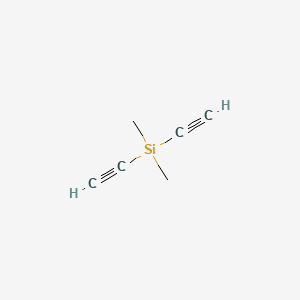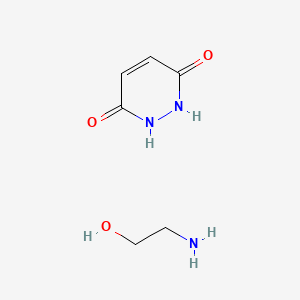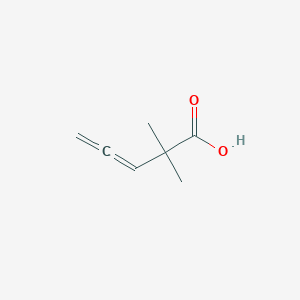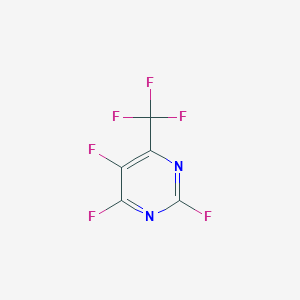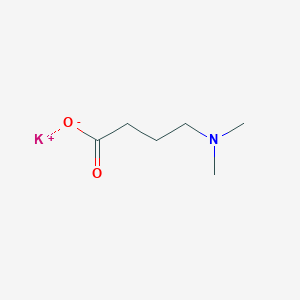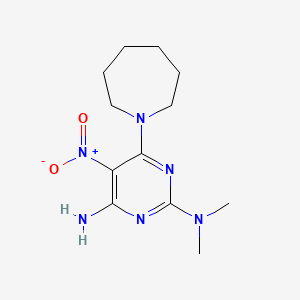![molecular formula C17H21N5O3 B14151828 tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)
tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline moiety, which is known for its biological activity, and a tert-butyl carbamate group, which is often used in organic synthesis for protecting amines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate typically involves multiple steps:
Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Hydrazone Formation: The quinoxaline derivative is then reacted with hydrazine to form the hydrazone.
Carbamate Formation: Finally, the hydrazone is reacted with tert-butyl chloroformate to form the desired tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.
Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted carbamates.
科学研究应用
tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to the biological activity of the quinoxaline moiety.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of tert-butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins that interact with the quinoxaline moiety.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Quinoxaline derivatives: Compounds with similar biological activity due to the quinoxaline moiety.
Uniqueness
tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate is unique due to its combination of a quinoxaline moiety and a tert-butyl carbamate group, which provides both biological activity and synthetic utility.
This compound’s unique structure and properties make it a valuable tool in various scientific research applications, offering potential for further development in chemistry, biology, medicine, and industry.
属性
分子式 |
C17H21N5O3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
tert-butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate |
InChI |
InChI=1S/C17H21N5O3/c1-17(2,3)25-16(24)20-8-7-14(23)22-21-11-12-5-4-6-13-15(12)19-10-9-18-13/h4-6,9-11H,7-8H2,1-3H3,(H,20,24)(H,22,23)/b21-11+ |
InChI 键 |
HBTCLXRQQIHFQB-SRZZPIQSSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCC(=O)N/N=C/C1=C2C(=CC=C1)N=CC=N2 |
规范 SMILES |
CC(C)(C)OC(=O)NCCC(=O)NN=CC1=C2C(=CC=C1)N=CC=N2 |
溶解度 |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


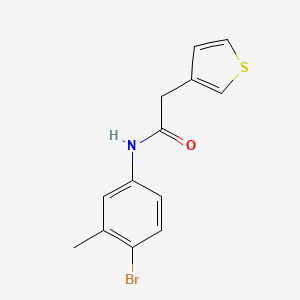
![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)
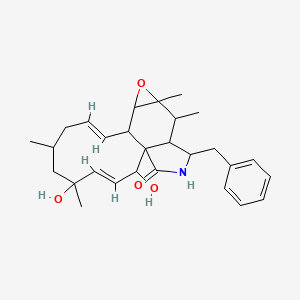
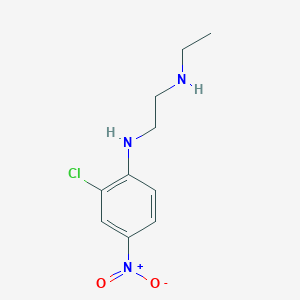
![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
